![molecular formula C14H18N2O2 B13135606 (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-8-Cbz-3,8-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically involves the protection of the nitrogen atoms in the diazabicyclo structure. One common method is the use of carbobenzyloxy chloride in the presence of a base to introduce the Cbz group. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially when the Cbz group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an organic solvent.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of the fully reduced diazabicyclo compound.
Substitution: Formation of substituted diazabicyclo compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Cbz group can be removed under specific conditions, allowing the diazabicyclo structure to interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: Similar structure but with a tert-butyl carbamate protecting group instead of Cbz.
(1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another similar compound with a tert-butyl ester group.
Uniqueness
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides specific reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of nitrogen atoms are required.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
MHHNVRRIANKNON-STQMWFEESA-N |
Isomerische SMILES |
C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


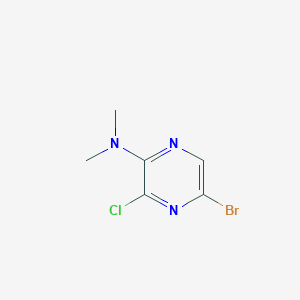

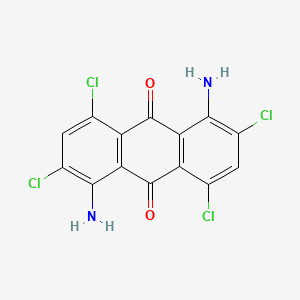
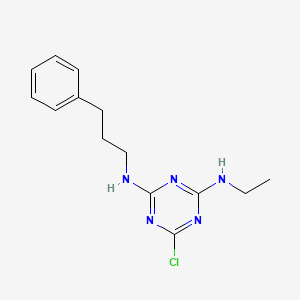
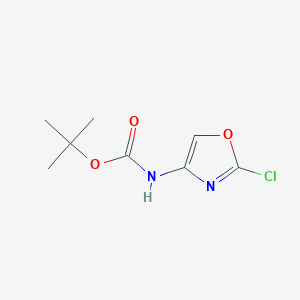
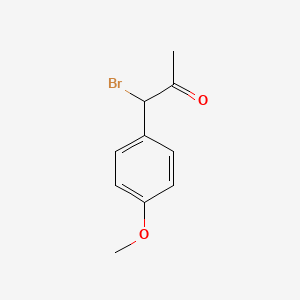
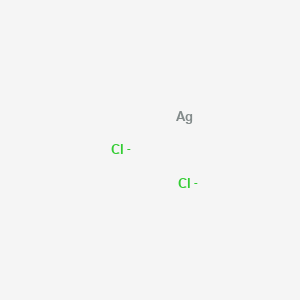


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
